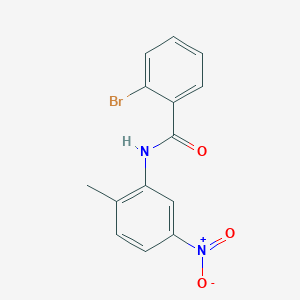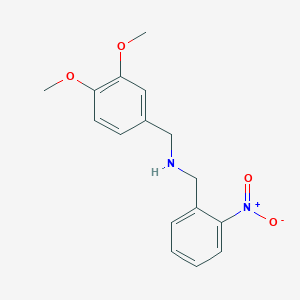![molecular formula C16H17ClN2O B5835937 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a benzamide derivative that possesses a chloro and dimethylamino group, making it an important molecule for the development of novel drugs, chemical probes, and other biological applications.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins by binding to their active sites. 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce cell death in cancer cells by disrupting the cell cycle and causing DNA damage. 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has a high binding affinity for certain enzymes and proteins, making it an effective chemical probe for investigating their biological functions. However, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide. One area of interest is the development of new therapeutic agents based on 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide. Researchers are investigating the potential of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide derivatives as anticancer drugs, anti-inflammatory agents, and neuroprotective agents. Another area of interest is the use of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide as a chemical probe for investigating the functions of different enzymes and proteins. Researchers are exploring the use of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide in combination with other compounds to enhance its effectiveness and reduce its toxicity. Finally, researchers are investigating the use of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide as a fluorescent probe for imaging applications in biological systems.
Synthesemethoden
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then treated with 4-(dimethylamino)aniline to form 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a chemical probe to investigate the biological functions of different proteins and enzymes. 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has also been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been used as a fluorescent probe for imaging applications in biological systems.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-4-5-12(10-15(11)17)16(20)18-13-6-8-14(9-7-13)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYADFYXNFHKCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)


![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)